molecular formula C13H19ClO4 B8392574 1-(Chloromethyl)-2,3-bis{[2-(methyloxy)ethyl]oxy}benzene

1-(Chloromethyl)-2,3-bis{[2-(methyloxy)ethyl]oxy}benzene

Cat. No.: B8392574
M. Wt: 274.74 g/mol
InChI Key: CGZBLTVYIKOSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-2,3-bis{[2-(methyloxy)ethyl]oxy}benzene is a useful research compound. Its molecular formula is C13H19ClO4 and its molecular weight is 274.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19ClO4

Molecular Weight

274.74 g/mol

IUPAC Name

1-(chloromethyl)-2,3-bis(2-methoxyethoxy)benzene

InChI

InChI=1S/C13H19ClO4/c1-15-6-8-17-12-5-3-4-11(10-14)13(12)18-9-7-16-2/h3-5H,6-10H2,1-2H3

InChI Key

CGZBLTVYIKOSRE-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC(=C1OCCOC)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2,3-bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol (1.12 g, 4.37 mmol) and triethylamine (0.49 g, 4.84 mmol) in dichloromethane (20 mL) was slowly added thionyl chloride (0.78 g, 6.58 mmol) at 0° C. The solution was stirred at 0° C. for 15 min, and then at rt for 3 h. Dichloromethane (80 mL) was added, the solution was washed with water (50 mL), sat. sodium bicarbonate (50 mL), and brine (50 mL), dried with sodium sulfate, and concentrated to give crude 1-(chloromethyl)-2,3-bis{[2-(methyloxy)-ethyl]oxy}benzene (1.15 g, 96% yield) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ7.02 (m, 2H), 6.90 (dd, 1H), 4.72 (s, 2H), 4.27 (m, 2H), 4.14 (m, 2H), 3.77 (m, 2H), 3.73 (m, 2H), 3.46 (s, 3H), 3.44 (s, 3H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

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